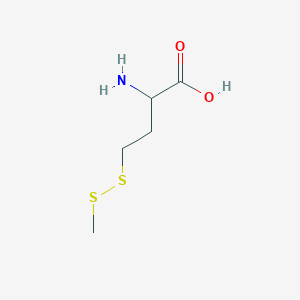

Butanoic acid, 2-amino-4-(methyldithio)-

Description

BenchChem offers high-quality Butanoic acid, 2-amino-4-(methyldithio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanoic acid, 2-amino-4-(methyldithio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

65061-27-0 |

|---|---|

Molecular Formula |

C5H11NO2S2 |

Molecular Weight |

181.3 g/mol |

IUPAC Name |

2-amino-4-(methyldisulfanyl)butanoic acid |

InChI |

InChI=1S/C5H11NO2S2/c1-9-10-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) |

InChI Key |

FBHYROPXAAGPRS-UHFFFAOYSA-N |

Canonical SMILES |

CSSCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: D-Methionine Biosynthesis and In Vivo Metabolism

Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Development Professionals, Metabolic Engineers, and Pharmacologists[1]

Executive Summary

While L-Methionine is the proteogenic standard, D-Methionine (D-Met) has emerged as a critical therapeutic candidate, distinct from its L-isomer due to its potent antioxidant properties and protective efficacy against cisplatin-induced ototoxicity and noise-induced hearing loss (NIHL).[1]

Unlike L-Met, D-Met is not synthesized de novo by mammalian cells.[1] Its presence in vivo is strictly a result of exogenous administration or bacterial synthesis. This guide delineates the two critical "in vivo" pathways relevant to drug developers:

-

Engineered Bacterial Biosynthesis: The metabolic engineering required to produce D-Met fermentatively.[1]

-

Mammalian Pharmacokinetics: The chiral inversion pathway (D-Met

L-Met) that dictates its bioavailability and therapeutic window.[1]

Part 1: Engineered In Vivo Biosynthesis (Bacterial Production)

Industrial production of D-Methionine has historically relied on chemical resolution of racemic DL-Methionine.[1] However, for pharmaceutical-grade applications requiring high enantiomeric excess (

The Core Mechanism: Coupled Transamination

The most robust biological route to D-Met does not use a simple "racemase" (which yields 50:50 mixtures) but employs D-Amino Acid Aminotransferase (DAAT) coupled with a stereoinversion cycle.[1]

The Pathway Logic:

-

Precursor Generation: E. coli or C. glutamicum is engineered to overproduce L-Methionine via the direct sulfurylation pathway (bypassing the rate-limiting trans-sulfurylation).[1]

-

Deamination: L-Met is converted to its

-keto acid, 2-keto-4-methylthiobutyrate (KMTB) .[1] -

Stereoselective Transamination: DAAT (EC 2.6.1.21) transfers an amino group from a D-amino acid donor (typically D-Glutamate or D-Alanine) to KMTB, yielding pure D-Methionine.[1]

-

Donor Regeneration: To make the system catalytic, a racemase (e.g., Glutamate Racemase) continuously regenerates the D-amino acid donor from its L-isomer.[1]

Visualization of Engineered Pathway

The following diagram illustrates the coupled enzymatic loop required to drive D-Met accumulation against thermodynamic equilibrium.

Figure 1: Coupled loop for stereoselective D-Methionine synthesis.[1] DAAT drives the chiral synthesis, while Glutamate Racemase ensures infinite donor supply.

Part 2: Mammalian In Vivo Metabolism (Pharmacokinetics)

For drug developers, understanding the fate of D-Met after administration is critical. Mammals possess a "Chiral Inversion" system that converts D-Met to L-Met.[1] This mechanism explains why D-Met can sustain plasma L-Met levels without the toxicity associated with high-dose L-Met loading.[1]

The DAAO-Transaminase Axis[1]

-

Oxidative Deamination: Upon entering the kidney (proximal tubule) or liver (peroxisomes), D-Amino Acid Oxidase (DAAO) oxidizes D-Met into the achiral keto-acid KMTB .[1]

-

Byproduct: Hydrogen Peroxide (

), which is rapidly neutralized by Catalase.

-

-

Re-amination: KMTB is transported to the mitochondria or cytosol, where ubiquitous Transaminases (e.g., Branched-chain aminotransferase) re-aminate it using L-Glutamate as a donor.[1]

-

Result: The KMTB is converted exclusively into L-Methionine .[1]

Therapeutic Implication: D-Met acts as a "slow-release" prodrug for L-Met, avoiding peak-concentration toxicity while maintaining the specific antioxidant protection of the D-isomer before conversion.[1]

Visualization of Mammalian Fate

Figure 2: The Pharmacokinetic Inversion.[1] D-Met is oxidized to KMTB, then recycled to L-Met, providing a sustained metabolic release.[1]

Part 3: Experimental Protocols

Protocol A: Chiral HPLC Quantification

Purpose: To validate enantiomeric purity of D-Met in fermentation broth or plasma.[1]

System: Agilent 1260 Infinity II or equivalent. Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Daicel). Detection: UV at 210 nm (or Fluorescence if OPA-derivatized).[1]

| Parameter | Specification | Rationale |

| Mobile Phase | 50 mM | Acidic pH suppresses ionization of silanols; Acetonitrile modulates retention. |

| Column Temp | 25°C (Strict Control) | Chiral recognition mechanisms are highly temperature-sensitive.[1] |

| Flow Rate | 0.4 mL/min | Lower flow rate improves resolution ( |

| Sample Prep | 0.22 | Protects column; matches solvent strength to prevent peak distortion. |

Step-by-Step:

-

Equilibrate column for 30 mins.

-

Inject 5

of racemic standard (DL-Met) to establish retention times (-

Expected: L-Met elutes first (

), D-Met elutes second (

-

-

Inject sample. Calculate Enantiomeric Excess (

):

Protocol B: DAAT Activity Assay (In Vitro Validation)

Purpose: To confirm the activity of the engineered D-transaminase.

-

Reaction Mix:

-

Incubation: 37°C for 30 minutes.

-

Termination: Add 10% TCA (Trichloroacetic acid).

-

Detection: Measure formation of Pyruvate (from D-Ala) using Lactate Dehydrogenase (LDH) coupled assay (monitor NADH decrease at 340 nm).

-

Logic: Pyruvate accumulation is stoichiometric to D-Glutamate formation, validating the transaminase activity.[1]

-

References

-

Campbell, K. C., et al. (2007). "D-methionine protects against cisplatin-induced ototoxicity in the rat."[1] Hearing Research. Link

-

Park, J. H., et al. (2014). "Biosynthesis of D-amino acids using whole-cell biocatalysts expressing D-amino acid aminotransferase." Applied Microbiology and Biotechnology. Link

-

Fang, Z., et al. (2010).[2] "Methionine metabolism in piglets fed DL-methionine or its hydroxy analogue." Journal of Agricultural and Food Chemistry. Link

-

Pollegioni, L., et al. (2007). "D-Amino acid oxidase: structure, function, and biotechnological applications." Cellular and Molecular Life Sciences. Link

-

Hrobonova, K., et al. (2015). "Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase." Analytical Methods. Link

Sources

A Technical Guide to 2-Hydroxy-4-(Methylthio)butanoic Acid (HMTBA) as a Precursor for L-Methionine Synthesis

Executive Summary

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), a hydroxy analogue of methionine, serves as a critical synthetic precursor for L-methionine, an essential amino acid often limited in animal diets.[1][2] Unlike traditional amino acid supplements, HMTBA is an organic acid, a chemical distinction that confers unique absorptive, metabolic, and ancillary properties.[3][4] This technical guide provides an in-depth exploration of HMTBA, beginning with its fundamental chemical characteristics and proceeding to its complex biochemical conversion into L-methionine. We will dissect the stereospecific enzymatic pathways, discuss the pharmacokinetics and tissue-specific metabolism, and evaluate its comparative bioavailability. Furthermore, this guide will illuminate the ancillary benefits of HMTBA, such as its antimicrobial and antioxidant activities, and provide detailed, field-proven protocols for its analytical quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of HMTBA's mechanism and application.

Foundational Chemistry and Industrial Relevance of HMTBA

Chemical Identity and Physicochemical Properties

HMTBA is a racemic mixture of D- and L-enantiomers.[3] Its key structural feature is the substitution of the α-amino group of methionine with a hydroxyl group, classifying it as an α-hydroxy acid.[3][5] This structural change is fundamental to its distinct biological behavior compared to DL-methionine (DL-Met). As an organic acid, HMTBA possesses a pKa of approximately 3.4-3.67, making it a stronger acid than many other feed additives and contributing to its antimicrobial properties.[6][7]

| Property | 2-Hydroxy-4-(methylthio)butanoic Acid (HMTBA) | DL-Methionine (DL-Met) |

| Chemical Formula | C₅H₁₀O₃S | C₅H₁₁NO₂S |

| Molecular Structure | A hydroxyl (-OH) group on the α-carbon | An amino (-NH₂) group on the α-carbon |

| Classification | Organic Acid / Methionine Analogue | Amino Acid |

| Physical State | Viscous liquid (as 88% aqueous solution) or solid (as calcium salt)[8][9] | Crystalline solid |

| pKa (Carboxyl Group) | ~3.67[6] | ~2.28 |

| Absorption Mechanism | Primarily passive diffusion[5][10] | Active and carrier-mediated transport[10] |

| Solubility | High solubility in water[6] | Soluble in water |

Industrial Significance

Methionine is the first limiting amino acid in typical corn-soy diets for poultry and a key limiting amino acid for other species.[1][11] Supplementation is essential to meet nutritional requirements for optimal growth and protein synthesis.[11] HMTBA, commercially available in liquid (e.g., ALIMET®) and dry calcium salt forms (e.g., MHA®), is a major source of supplemental methionine used globally in animal nutrition for poultry, swine, ruminants, and aquaculture.[8][9][12] Its liquid form and organic acid nature provide handling and functional benefits in feed milling operations.[8][13]

The Biochemical Conversion Pathway of HMTBA to L-Methionine

The biological utility of HMTBA is entirely dependent on its efficient conversion to L-methionine, the only enantiomer directly used for protein synthesis.[3] This conversion is a robust, two-step enzymatic process that occurs within the animal's tissues.[4][6][14]

Overview of the Two-Step Conversion

The core mechanism involves an initial oxidation of HMTBA to an α-keto intermediate, followed by a transamination step to yield L-methionine. A key feature of this pathway is its stereospecificity; distinct enzymes are responsible for the conversion of the D- and L-isomers of HMTBA, allowing for their simultaneous processing.[3][15]

Caption: General workflow for the analytical quantification of HMTBA.

Protocol: Quantification of HMTBA in Feed by RP-HPLC-UV

This method is widely used for official control and quality assurance of HMTBA in feed additives and premixes. [16][17]

-

1. Principle: The active substance is extracted, polymers are hydrolyzed to monomers, and the resulting HMTBA is separated by reversed-phase high-performance liquid chromatography (RP-HPLC) and quantified by ultraviolet (UV) detection at 214 nm. [16][17]* 2. Reagents and Equipment:

-

HPLC system with UV detector

-

Reversed-phase C18 column

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Alkaline solution for hydrolysis

-

HMTBA analytical standard

-

-

3. Sample Preparation:

-

Accurately weigh a representative sample of the feed or premix.

-

Add a water/methanol extraction solution and mix thoroughly.

-

Perform alkaline hydrolysis to break down any HMTBA dimers and oligomers into the monomeric form. [16] * Centrifuge the sample to pellet solid material.

-

Filter the supernatant through a 0.45 µm filter into an HPLC vial.

-

-

4. Chromatographic Conditions:

-

5. Quantification:

-

Prepare a calibration curve using serial dilutions of the HMTBA analytical standard.

-

Integrate the peak area of HMTBA in the sample chromatogram.

-

Calculate the concentration based on the linear regression of the calibration curve. The limit of quantification (LOQ) is typically in the range of 0.08 to 0.2 g/kg in feedingstuffs. [16]

-

Protocol: High-Sensitivity Quantification in Biological Matrices by LC-MS/MS

For measuring low concentrations of HMTBA in complex biological matrices like bovine serum, a more sensitive and selective method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required. [18]

-

1. Principle: HMTBA is separated from matrix components by LC and is then ionized (typically by electrospray ionization, ESI) and detected by a mass spectrometer. The high selectivity of MS/MS allows for accurate quantification even at very low levels.

-

2. Reagents and Equipment:

-

LC-MS/MS system (e.g., triple quadrupole) with an ESI source.

-

Reversed-phase C18 column.

-

Acetonitrile and Methanol (LC-MS grade).

-

Formic acid or other mobile phase modifiers.

-

HMTBA analytical standard.

-

-

3. Sample Preparation:

-

For serum samples, a protein precipitation step is typically required. Add a cold organic solvent (e.g., acetonitrile) to the serum sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant, dilute if necessary, and inject into the LC-MS/MS system.

-

-

4. LC-MS/MS Conditions:

-

LC: Similar to HPLC, using a gradient elution to separate HMTBA from matrix interferences.

-

Ionization: ESI in negative ion mode is effective for HMTBA.

-

MS/MS Detection: Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

-

-

5. Quantification:

-

Quantification is performed using a calibration curve prepared in a matrix-matched standard to account for matrix effects. The LOQ for this method can be as low as 1 ng/mL. [18]

-

Conclusion and Future Perspectives

HMTBA is far more than a simple substitute for methionine. It is a functionally distinct molecule with a unique profile of absorption, metabolism, and bioactivity. Its conversion to L-methionine is a robust and well-characterized enzymatic process distributed across multiple tissues, providing a reliable supply of this essential amino acid. The ancillary benefits derived from its organic acid structure, including antimicrobial and antioxidant effects, offer added value, particularly in modern production systems facing challenges with gut health and oxidative stress. Future research will likely focus on further elucidating the tissue-specific regulation of HMTBA-converting enzymes and exploring its application in novel therapeutic or health-promoting contexts beyond traditional animal nutrition.

References

- A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC.

- Methionine hydroxy analogue (DL-HMTBA) and DL-methionine can be replaced with 67 % and 90.5 % of L-methionine - CJ Bio. (2020, July 15). CJ Bio.

- Review of the chemistry, metabolism, and dose response of two supplemental methionine sources and the implications in their relative bioefficacy. (2017, October 17). World's Poultry Science Journal.

- Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. (2024, February 21). Green Chemistry (RSC Publishing). DOI:10.1039/D3GC03826B.

- Improving rumen function with hydroxy analogue of methionine. (2024, January 12).

- Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. (2011, March 9). British Journal of Nutrition.

- Conversion of 2-hydroxy-4-(methylthio)

- Bioavailability of different dietary supplemental methionine sources in animals. (2015, June 1). IMR Press.

- 2-Hydroxy-4-(methylthio)butyric acid. Wikipedia.

- DL-methionine: Standard methionine source as a cost-effective driver to optimal pig performance. (2021, February 26). The Pig Site.

- Uptake and conversion. The Poultry Site.

- Biochemical conversion pathways of methionine precursors.

- Use of Alimet Feed Supplement (2-Hydroxy-4-(Methylthio) Butanoic Acid, HMTBA) for Broiler Production. (2025, December 24).

- Minimise condemnations: Protect profits through supplement

- HMTBa – economical methionine source with feed acidification benefits. (2023, August 30). Asian Agribiz.

- Supplementation with 2‐hydroxy‐4‐(methylthio)butanoic acid (HMTBa) in low fish meal diets for the white shrimp, Litopenaeu. Wiley Online Library.

- DLM vs HMTBa – Dispelling the myths. (2019, April 15). Milling and Grain.

- Protect Broiler Performance and Profits with HMTBa Methionine. (2017, August 24). Engormix.

- Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. (2023, February 28). MDPI.

- EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Joint Research Centre.

- Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2016, November 15). European Union.

- Methionine.

- Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. (2026, February 5).

Sources

- 1. cjbio.net [cjbio.net]

- 2. imrpress.com [imrpress.com]

- 3. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of the chemistry, metabolism, and dose response of two supplemental methionine sources and the implications in their relative bioefficacy | World's Poultry Science Journal | Cambridge Core [cambridge.org]

- 5. Improving rumen function with hydroxy analogue of methionine | Agriinsight Publications | Insight for the Agricultural Industry [agriinsightpublications.com]

- 6. grokipedia.com [grokipedia.com]

- 7. asian-agribiz.com [asian-agribiz.com]

- 8. thepigsite.com [thepigsite.com]

- 9. novusint.com [novusint.com]

- 10. thepoultrysite.com [thepoultrysite.com]

- 11. Protect Broiler Performance and Profits with HMTBa Methionine | Engormix [en.engormix.com]

- 12. repositorio.ufc.br [repositorio.ufc.br]

- 13. DLM vs HMTBa – Dispelling the myths - Milling and Grain [millingandgrain.com]

- 14. Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 15. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 17. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 18. spectroscopyonline.com [spectroscopyonline.com]

Investigating the antioxidant properties of HMTBA

An In-Depth Technical Guide to the Antioxidant Properties of 2-Hydroxy-4-(Methylthio)butanoic Acid (HMTBA)

Abstract

2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a widely utilized methionine analogue in animal nutrition, has garnered significant attention for its potent antioxidant properties that often surpass those of conventional DL-methionine (DLM).[1][2][3] This technical guide provides a comprehensive investigation into the antioxidant characteristics of HMTBA, designed for researchers, scientists, and professionals in drug and supplement development. This document moves beyond a simple recitation of facts to explain the causal relationships behind its antioxidant efficacy, detailing the underlying biochemical mechanisms and providing robust, actionable experimental protocols for its evaluation. We will explore both the direct, chemical-level antioxidant potential and the indirect, cellular-level mechanisms, including the modulation of endogenous antioxidant systems. A key focus will be placed on HMTBA's role in upregulating cytoprotective gene expression through the Nrf2 signaling pathway, offering a complete picture of its protective effects against oxidative stress.

Introduction: Oxidative Stress and the Role of Methionine Analogues

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions and physiological challenges, such as heat stress in animal production.[4] ROS can inflict damage upon critical cellular components, including lipids, proteins, and DNA.[5] Methionine, an essential sulfur-containing amino acid, is a crucial component of the endogenous antioxidant defense system, primarily through its role as a precursor to cysteine, which is the rate-limiting amino acid for the synthesis of glutathione (GSH), a major intracellular antioxidant.[4][6]

HMTBA is a structural analogue of methionine, where the alpha-amino group is replaced by a hydroxyl group.[3] This structural modification confers distinct chemical properties, including those of an organic acid, and alters its metabolic pathway, which appears to enhance its antioxidant capacity.[3][7] Numerous in vivo studies have demonstrated that dietary supplementation with HMTBA is highly effective at mitigating the negative effects of oxidative stress, often more so than equivalent doses of DL-methionine.[1][6] This guide will dissect the evidence supporting these claims, starting with the in vivo observations and delving into the cellular and molecular mechanisms responsible.

The Chemical Basis and In Vitro Assessment of HMTBA's Antioxidant Capacity

While many studies assert that HMTBA possesses a higher intrinsic antioxidant capability in vitro compared to DL-methionine, specific quantitative data from direct, head-to-head comparisons in peer-reviewed literature is not extensively detailed.[1][2] However, the principles of its chemical antioxidant action and the standardized methods to quantify it are well-established. The antioxidant potential of a compound like HMTBA can be assessed through its ability to directly scavenge free radicals or reduce oxidants.

Key In Vitro Antioxidant Assays

Standard chemical assays provide a foundational understanding of a compound's direct antioxidant potential. These assays are crucial for initial screening and for validating the direct radical-scavenging capabilities of HMTBA. Common methods include the DPPH, ABTS, and FRAP assays.[8]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, returning it to its colorless form. The degree of decolorization is proportional to the antioxidant's concentration and is typically measured against a Trolox standard (a water-soluble vitamin E analog), with results expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment. The change in absorbance is directly related to the reducing power of the sample.[11]

Experimental Workflow: In Vitro Antioxidant Capacity Assessment

The following diagram outlines a generalized workflow for evaluating the antioxidant capacity of HMTBA using these standard assays.

Caption: Workflow for in vitro antioxidant assays.

Detailed Experimental Protocols

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Procedure:

-

Add 100 µL of various concentrations of HMTBA (e.g., 1-1000 µM) to the wells of a 96-well microplate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of HMTBA required to scavenge 50% of the DPPH radicals) can then be determined by plotting the inhibition percentage against the concentration.[9]

-

Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Procedure:

-

Add 20 µL of various concentrations of HMTBA to the wells of a 96-well microplate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Trolox is used as the standard.

-

-

Calculation: Construct a standard curve by plotting the percentage of inhibition against the Trolox concentration. The antioxidant capacity of HMTBA is expressed as TEAC.[10]

Cellular Antioxidant Mechanisms of HMTBA

Beyond direct chemical scavenging, the primary antioxidant benefit of HMTBA in a biological context stems from its ability to bolster the cell's own defense mechanisms. This indirect antioxidant activity is arguably more significant for providing sustained protection against oxidative stress.

Contribution to the Glutathione System

HMTBA serves as an efficient precursor for L-methionine, which is subsequently converted to cysteine via the transsulfuration pathway.[2][7] Cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant non-protein thiol in cells. GSH plays a central role in detoxifying ROS, a reaction catalyzed by glutathione peroxidase (GPX). Studies in broilers and ducks have shown that HMTBA supplementation significantly increases the levels of reduced glutathione (GSH) and the activity of GPX, thereby enhancing the overall antioxidant capacity of tissues.[6][12] Interestingly, some research indicates that under certain conditions, birds fed HMTBA had decreased levels of total and oxidized glutathione compared to those fed DLM, yet showed increased expression of thioredoxin (Trx), suggesting a complex interplay between different antioxidant systems.[7]

Activation of the Nrf2-ARE Signaling Pathway

A pivotal mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[13] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[13][14]

These Nrf2 target genes include enzymes crucial for antioxidant defense and detoxification, such as:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.[15]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme that detoxifies quinones and reduces oxidative stress.[16]

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in glutathione synthesis.[17]

Emerging evidence directly implicates HMTBA in the activation of this critical pathway. A study in laying ducks demonstrated that dietary supplementation with HMTBA significantly increased the mRNA expression of Nrf2 and its downstream target, HO-1, in both the liver and the ileum.[12] This finding provides a direct mechanistic link between HMTBA and the upregulation of the cell's endogenous antioxidant machinery.

Caption: HMTBA's proposed activation of the Nrf2-ARE pathway.

Cellular Antioxidant Activity (CAA) Assay: A Biologically Relevant Assessment

While chemical assays are valuable, they do not account for bioavailability, metabolism, or localization of a compound within a cell. The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant efficacy within a cellular context.[18]

Principle of the CAA Assay

The CAA assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant, like HMTBA, will scavenge the ROS, thereby preventing the oxidation of DCFH and reducing the fluorescence signal.[18]

Protocol for Cellular Antioxidant Activity (CAA) Assay

-

Cell Culture: Plate adherent cells (e.g., Caco-2, HepG2) in a 96-well black, clear-bottom microplate and culture until they reach confluence.

-

Procedure:

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells with a solution containing DCFH-DA and various concentrations of HMTBA for 1 hour. This allows for probe loading and compound uptake.

-

Wash the cells to remove the excess probe and compound.

-

Induce oxidative stress by adding a ROS generator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Immediately begin measuring fluorescence at timed intervals using a microplate reader (Excitation/Emission ~485/535 nm).

-

Quercetin is often used as a standard control.

-

-

Data Analysis: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. A lower AUC in the presence of HMTBA indicates greater antioxidant protection.

Quantitative Data Summary

While direct comparative values for in vitro assays are sparse in the literature, in vivo studies consistently demonstrate the superior or equivalent antioxidant effects of HMTBA compared to DL-methionine under stress conditions. The table below summarizes key findings from animal studies.

| Parameter Measured | Animal Model | Condition | Key Finding with HMTBA Supplementation | Reference(s) |

| Glutathione (GSH) | Broilers | Low Temperature | Increased GSH levels in the liver. | [2] |

| Glutathione Peroxidase (GPX) | Laying Ducks | Standard Diet | Increased GPX activity in the liver. | [12] |

| Total Antioxidant Capacity (T-AOC) | Ducks | Standard Diet | Significantly increased T-AOC in muscle compared to DLM. | [6] |

| Nrf2 mRNA Expression | Laying Ducks | Standard Diet | Increased Nrf2 mRNA in liver and ileum. | [12] |

| HO-1 mRNA Expression | Laying Ducks | Standard Diet | Increased HO-1 mRNA in liver and ileum. | [12] |

| Thioredoxin (Trx) mRNA | Broilers | Standard Diet | Increased Trx gene expression in the duodenum and ileum. | [7] |

| Oxidative Redox Status | Mice | High-Fat Diet | Restored oxidative redox status under oxidative stress conditions. | [1] |

Conclusion and Future Directions

The evidence strongly supports the classification of 2-hydroxy-4-(methylthio)butanoic acid as a potent antioxidant agent, acting through both direct and indirect mechanisms. In vivo, its efficacy in mitigating oxidative stress is well-documented and often superior to that of DL-methionine, likely due to its favorable metabolic conversion and its ability to robustly support the endogenous glutathione and thioredoxin systems.

The most compelling mechanistic insight is the emerging role of HMTBA as an activator of the Nrf2-ARE signaling pathway. This positions HMTBA not merely as a methionine precursor or a simple radical scavenger, but as a modulator of the cell's own master antioxidant switch. This capability to upregulate a broad spectrum of cytoprotective genes explains its profound and sustained protective effects.

For researchers and developers, this guide provides the foundational knowledge and detailed protocols necessary to investigate HMTBA's properties further. Future research should focus on generating robust, quantitative in vitro data (DPPH, ABTS, FRAP) to directly substantiate the widely-held claim of HMTBA's superior chemical antioxidant activity over DL-methionine. Furthermore, detailed molecular studies are warranted to fully elucidate the signaling events upstream of Nrf2 activation by HMTBA and to explore its efficacy in various cell-based models of oxidative stress using the CAA assay. Such work will solidify the scientific basis for HMTBA's use as a premier antioxidant supplement in both animal health and potentially human applications.

References

-

Ma, N., Lin, G., Li, J., & Yang, Y. (2011). Comparative in vivo antioxidant capacity of DL-2-hydroxy-4-methylthiobutanoic acid (HMTBA) and DL-methionine in male mice fed a high-fat diet. Journal of the Science of Food and Agriculture. [Link]

-

Li, S., Wang, M., Wu, Y., Zhang, B., & Guo, Y. (2019). Effects of dietary supplementation of DL-2-hydroxy-4(methylthio) butanoic acid on antioxidant capacity and its related gene expression in lung and liver of broilers exposed to low temperature. Journal of Animal Physiology and Animal Nutrition. [Link]

-

Wen, C., Chen, Y., Tang, J., Wu, P., Chen, Y., & Wang, T. (2019). Antioxidant response and bioavailability of methionine hydroxy analog relative to DL-methionine in broiler chickens. Poultry Science. [Link]

-

Fouad, A. M., Ruan, D., El-Senousey, H. K., Chen, W., & Yang, L. (2022). The Role of Methionine Supplementation on Oxidative Stress and Antioxidant Status of Poultry-A Review. Antioxidants. [Link]

-

Vazquez-Añon, M. (2017). Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment. The Poultry Site. [Link]

-

Uddin, M. S., You, J., Kim, J. H., & Kim, J. C. (2022). Dietary supplementation with 2-hydroxy-4-methyl(thio) butanoic acid and DL-methionine improves productive performance, egg quality and redox status of commercial laying ducks. Animal Bioscience. [Link]

-

Kellett, M. E., Wolfe, K. L., & Liu, R. H. (2006). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. [Link]

-

Del Vesco, G., Gasparino, E., Grieser, D. O., Zancanela, V., Voltolini, D. M., Khatlab, A. S., ... & Soares, M. A. (2017). Effects of methionine hydroxy analogue supplementation on the expression of antioxidant-related genes of acute heat stress-exposed broilers. animal. [Link]

-

Levine, R. L., Moskovitz, J., & Stadtman, E. R. (2000). Oxidation of methionine residues in proteins: a new function for a long-known reaction. IUBMB life. [Link]

-

Feng, L., Xiao, W. W., Liu, Y., Jiang, J., Hu, K., Jiang, W. D., ... & Zhou, X. Q. (2011). Methionine hydroxy analogue prevents oxidative damage and improves antioxidant status of intestine and hepatopancreas for juvenile Jian carp (Cyprinus carpio var. Jian). Fish & shellfish immunology. [Link]

-

Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry. [Link]

-

Cell Biolabs, Inc. (n.d.). Methionine Assay Kit. Retrieved from [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Scientific Opinion on dl-methionine, dl-methionine sodium salt, the hydroxy analogue of methionine and the calcium salt of methionine hydroxy analogue for all animal species. EFSA Journal. [Link]

-

Aledo, J. C. (2019). Antioxidant role of methionine-containing intra-and extracellular proteins. Redox Report. [Link]

-

El-Sawy, H. S., El-Sayed, Y. S., & El-Toumy, S. A. (2010). Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its Antioxidant Activity. Journal of American Science. [Link]

-

Nuez-Ortín, W. G., & Yu, P. (2018). A systematic review of metabolism of methionine sources in animals: 1. The flight for efficiency of conversion into L-methionine. Animal Feed Science and Technology. [Link]

-

Lorenzo, J. M., Pateiro, M., Domínguez, R., Barba, F. J., & Franco, D. (2019). Antioxidant and Sensorial Properties: Meat Analogues versus Conventional Meat Products. Foods. [Link]

-

Acharya, K., & Raj, A. (2017). Simplified methods for microtiter based analysis of in vitro antioxidant activity. Journal of Ayurveda and integrative medicine. [Link]

-

Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine. [Link]

-

Uruno, A., Furusawa, Y., Yagishita, Y., Fukutomi, T., Muramatsu, H., Noguchi, A., ... & Yamamoto, M. (2014). Nrf2 protects pancreatic β-cells from oxidative and nitrosative stress in diabetic model mice. Diabetes. [Link]

-

Flis-Buss, W., & Czaplicki, S. (2018). Relevance and Standardization of In Vitro Antioxidant Assays: ABTS, DPPH, and Folin–Ciocalteu. Journal of the American Oil Chemists' Society. [Link]

-

Sishc, R., O'Reilly, M. A., & Fazzari, M. (2020). Role of Oxidative Stress Signaling, Nrf2, on Survival and Stemness of Human Adipose-Derived Stem Cells Exposed to X-rays, Protons and Carbon Ions. International journal of molecular sciences. [Link]

-

Su, H., Wang, Y., & Li, S. (2021). Effects of Dietary Supplementation with 2-Hydroxy-4-(methylthio)-butanoic Acid Isopropyl Ester as a Methionine Supplement on Nitrogen Utilization in Steers. Animals. [Link]

-

Nakaso, K., Yano, H., Fukuhara, Y., Takeshima, T., Wada-Takahashi, S., & Takahashi, K. (2006). Induction of heme oxygenase-1 (HO-1) and NAD [P] H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes. FEBS letters. [Link]

-

Okada, K., Warabi, E., Sugimoto, H., Horie, M., Gotoh, N., Tokushige, K., ... & Shoda, J. (2014). Activation of the Nrf2-ARE pathway in hepatocytes protects against steatosis in nutritionally induced non-alcoholic steatohepatitis in mice. Toxicological sciences. [Link]

- Miller, C. A., & Martin, D. R. (2000). Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.

-

Ambroziak, W., & Czerwińska, E. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. [Link]

-

Esteve-Garcia, E., & Austic, R. E. (2013). Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. British Journal of Nutrition. [Link]

-

Zou, Y., Lee, J., Nambiar, S. M., Hu, M., Rui, W., Bao, Q., ... & Li, Y. (2014). Nrf2 is involved in maintaining hepatocyte identity during liver regeneration. PloS one. [Link]

-

Belcher, J. D., Chen, C., Nguyen, J., Milbauer, L., Abdulla, F., Al-Amin, A., ... & Vercellotti, G. M. (2011). Global gene expression profiling of endothelium exposed to heme reveals an organ-specific induction of cytoprotective enzymes in sickle cell disease. PloS one. [Link]

-

Li, N., Hao, L., Li, S., Deng, J., Yu, F., Zhang, J., ... & Hu, X. (2024). The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Nonalcoholic Fatty Liver Disease. Journal of Inflammation Research. [Link]

-

Hoshino, A., Ishikihara, H., Naka, A., Ige, K., & Funakoshi, T. (2016). Nrf2 protects mitochondrial decay by oxidative stress. The FASEB Journal. [Link]

-

Qin, X., Qiu, X., & Su, H. (2022). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. Frontiers in microbiology. [Link]

-

Sivandzade, F., Prasad, S., Bhalerao, A., & Cucullo, L. (2022). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants. [Link]

-

Deliephan, A., Dhakal, J., & Aldrich, G. (2023). Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. Foods. [Link]

-

Sura, V. V., & Gu, J. (2018). Naturally occurring Nrf2 activators: potential in treatment of liver injury. Oxidative medicine and cellular longevity. [Link]

-

Krifka, S., Spagnuolo, G., Schmalz, G., & Schweikl, H. (2015). Activation of the Nrf2-regulated antioxidant cell response inhibits HEMA-induced oxidative stress and supports cell viability. Biomaterials. [Link]

-

Kim, K., Park, J. M., Kim, H. S., & Lee, J. Y. (2018). Docosahexaenoic Acid Induces Expression of Heme Oxygenase-1 and NAD (P) H: quinone Oxidoreductase through Activation of Nrf2 in Human Mammary Epithelial Cells. Nutrients. [Link]

-

Rojo de la Vega, M., Chapman, E., & Zhang, D. D. (2018). Advances in understanding the role of NRF2 in liver pathophysiology and its relationship with hepatic-specific cyclooxygenase-2 expression. International journal of molecular sciences. [Link]

Sources

- 1. Comparative in vivo antioxidant capacity of DL-2-hydroxy-4-methylthiobutanoic acid (HMTBA) and DL-methionine in male mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of dietary supplementation of DL-2-hydroxy-4(methylthio) butanoic acid on antioxidant capacity and its related gene expression in lung and liver of broilers exposed to low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thepoultrysite.com [thepoultrysite.com]

- 4. Effects of methionine hydroxy analogue supplementation on the expression of antioxidant-related genes of acute heat stress-exposed broilers | animal | Cambridge Core [cambridge.org]

- 5. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant response and bioavailability of methionine hydroxy analog relative to DL-methionine in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methionine Assay Kit (Fluorometric) (ab234041) | Abcam [abcam.com]

- 12. Dietary supplementation with 2-hydroxy-4-methyl(thio) butanoic acid and DL-methionine improves productive performance, egg quality and redox status of commercial laying ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Role of Oxidative Stress Signaling, Nrf2, on Survival and Stemness of Human Adipose-Derived Stem Cells Exposed to X-rays, Protons and Carbon Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nrf2 protects pancreatic β-cells from oxidative and nitrosative stress in diabetic model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro [mdpi.com]

Evaluating 2-amino-4-(methyldithio)butanoic acid (BAMDA): A Potential Novel Biomarker at the Intersection of Methionine Metabolism and Oxidative Stress in Metabolic Disease

A Technical Whitepaper for a Novel Biomarker Candidate

Executive Summary

The escalating prevalence of metabolic diseases, such as type 2 diabetes and non-alcoholic fatty liver disease, necessitates the discovery of novel biomarkers that can offer deeper insights into underlying pathophysiology. This technical guide proposes a compelling, albeit currently hypothetical, candidate: 2-amino-4-(methyldithio)butanoic acid (BAMDA) . Structurally related to the essential amino acid methionine, BAMDA is posited to be a product of dysregulated sulfur amino acid metabolism under conditions of severe oxidative stress. Its unique methyldithio moiety (-S-S-CH₃) may represent a specific footprint of cellular damage where methanethiol, a product of methionine metabolism, reacts with oxidized sulfur species. This document provides a foundational framework for researchers, outlining the biochemical rationale for BAMDA's formation, a proposed analytical strategy for its quantification, and a roadmap for its clinical validation as a biomarker for metabolic diseases.

Introduction: The Case for a Novel Sulfur-Based Biomarker

Methionine metabolism is a critical nexus in cellular health, governing methylation reactions, redox balance, and the synthesis of the key antioxidant, glutathione.[1][2] In metabolic diseases, this delicate balance is often disrupted. Chronic hyperglycemia and lipid overload lead to a surge in reactive oxygen species (ROS), which overwhelms the cell's antioxidant capacity.[3][4] The sulfur atom in methionine is particularly susceptible to oxidation, leading to the formation of methionine sulfoxide, a well-known marker of oxidative damage.[5][6][7]

We hypothesize that BAMDA represents a more specific, second-order product of this metabolic disruption. Its formation likely requires two key precursors: an oxidized methionine derivative and methanethiol (CH₃SH), a reactive sulfur compound generated from methionine, particularly by the gut microbiome and in certain metabolic states.[8][9][10] The presence of BAMDA could therefore signify not just general oxidative stress, but a specific failure in the detoxification of reactive sulfur species, providing a more nuanced window into the metabolic state of an individual. This guide will explore the scientific basis for this hypothesis and provide the technical groundwork for its investigation.

Proposed Biochemical Origins of BAMDA

The formation of BAMDA is not part of canonical methionine metabolism but can be logically deduced as a consequence of pathological oxidative stress. We propose a primary pathway involving the reaction of methanethiol with an oxidized derivative of homocysteine, a key intermediate in the methionine cycle.

Proposed Pathway:

-

Methionine to Homocysteine: Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor. After donating its methyl group, it becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.

-

Oxidative Stress: Under high ROS conditions, two molecules of homocysteine can be oxidized to form the disulfide homocystine.

-

Methanethiol Generation: Methanethiol (CH₃SH) is produced from methionine via pathways involving gut microbiota or endogenous enzymes.[10][11]

-

Disulfide Exchange: We hypothesize that in an environment rich in both homocystine and methanethiol, a disulfide exchange reaction can occur, forming a mixed disulfide. This reaction, potentially enzyme-mediated or spontaneous under high oxidative load, would yield BAMDA.

This proposed pathway situates BAMDA as a direct consequence of a breakdown in redox homeostasis affecting the transsulfuration pathway.

Caption: Proposed metabolic pathway for the formation of BAMDA under oxidative stress.

Analytical Methodology for BAMDA Quantification

To investigate BAMDA as a biomarker, a robust and sensitive analytical method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such targeted metabolomic analyses due to its high specificity and sensitivity.

Experimental Workflow Overview

The process involves sample extraction, chromatographic separation, and detection by mass spectrometry. The inclusion of a stable isotope-labeled internal standard is crucial for accurate quantification.

Caption: Proposed analytical workflow for the quantification of BAMDA.

Detailed Step-by-Step Protocol (Proposed)

This protocol is based on established methods for sulfur-containing amino acids and would require validation.[12]

-

Standard and Internal Standard Preparation:

-

A chemical standard of BAMDA and a stable isotope-labeled internal standard (e.g., with deuterium on the S-methyl group, BAMDA-d₃) must be synthesized and purified.

-

Prepare stock solutions in a suitable solvent (e.g., 0.1% formic acid in water) and create a calibration curve (e.g., 1 nM to 10 µM).

-

-

Sample Preparation:

-

Thaw 50 µL of plasma or urine samples on ice.

-

Add 10 µL of the internal standard working solution (e.g., at 500 nM) to each sample, calibrator, and quality control (QC) sample.

-

Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a new microcentrifuge tube.

-

Evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 98% Water/2% Acetonitrile/0.1% Formic Acid).

-

-

LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 2% B to 70% B over 8 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions (Predicted):

-

BAMDA: Precursor ion (Q1) -> Product ion (Q3). This would be determined by infusing the standard. A likely fragmentation would be the loss of the carboxyl group.

-

BAMDA-d₃: Q1 -> Q3 (with a +3 Da shift).

-

-

-

Data Analysis and Validation:

-

Integrate peak areas for BAMDA and the internal standard.

-

Calculate the peak area ratio (BAMDA/BAMDA-d₃).

-

Quantify BAMDA concentrations using the linear regression equation derived from the calibration curve.

-

The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.

-

Roadmap for Clinical Validation

The validation of BAMDA as a clinical biomarker requires a phased, systematic approach.

Phase 1: Preclinical and Analytical Validation

This initial phase focuses on developing the tools and foundational evidence needed for clinical studies.

| Step | Objective | Key Activities | Success Criteria |

| 1 | Chemical Synthesis | Synthesize and purify BAMDA and BAMDA-d₃ standards. | Purity >98% confirmed by NMR and LC-MS. |

| 2 | Method Development | Establish and validate the LC-MS/MS protocol described above. | Method meets FDA/EMA guidelines for biomarker assays. |

| 3 | In Vitro Studies | Treat relevant cell lines (e.g., hepatocytes, adipocytes) with pro-oxidants and methionine precursors. | Demonstrate detectable and dose-responsive production of BAMDA. |

| 4 | Animal Model Studies | Analyze plasma and tissues from animal models of metabolic disease (e.g., db/db mice, high-fat diet-fed mice). | Significantly elevated levels of BAMDA in diseased animals compared to healthy controls. |

Phase 2: Clinical Association Studies

This phase involves analyzing human samples to link BAMDA levels with disease presence and severity.

-

Cross-Sectional Study: Measure BAMDA concentrations in a well-characterized cohort of patients with type 2 diabetes and matched healthy controls. The goal is to establish if a significant difference exists.

-

Longitudinal Study: Analyze samples from a prospective cohort study (e.g., Framingham Heart Study). Measure BAMDA in baseline samples of individuals who were healthy at the time of collection but later developed diabetes. This would test BAMDA's power as a predictive biomarker.[13]

-

Correlation Analysis: Correlate BAMDA levels with established clinical markers of metabolic disease, including HbA1c, HOMA-IR, fasting glucose, lipid profiles, and markers of inflammation (e.g., hs-CRP).

Challenges and Future Directions

The primary challenge is the current lack of any direct observational data for BAMDA in biological systems. The entire premise rests on a strong but unproven hypothesis. Future work must prioritize the chemical synthesis of a standard to enable the development of an analytical method. If BAMDA is successfully detected and validated in clinical samples, further research should focus on:

-

Enzymology: Identifying the specific enzymes responsible for BAMDA's formation.

-

Biological Activity: Determining if BAMDA is merely a passive marker of damage or if it has its own biological effects, potentially contributing to disease pathology.

-

Therapeutic Monitoring: Investigating whether BAMDA levels change in response to therapeutic interventions (e.g., anti-diabetic medications, antioxidant therapy).

Conclusion

While speculative, the investigation of 2-amino-4-(methyldithio)butanoic acid (BAMDA) as a biomarker for metabolic diseases is rooted in a solid biochemical rationale. It represents a logical, next-generation candidate that extends beyond simple markers of methionine oxidation. By potentially capturing a more specific pathological event—the collision of oxidative stress and dysregulated reactive sulfur metabolism—BAMDA could offer a unique and valuable tool for researchers and clinicians. The technical framework and validation roadmap presented in this guide provide the necessary first steps for the scientific community to explore this promising new frontier in metabolic disease diagnostics.

References

-

Nogueira, M., Mohn, C., & Tresguerres, J. A. F. (2016). Methionine Metabolism Alters Oxidative Stress Resistance via the Pentose Phosphate Pathway. Antioxidants & Redox Signaling, 24(10), 543–547. [Link][3]

-

Lushchak, V. I. (2016). Methionine Metabolism Alters Oxidative Stress Resistance via the Pentose Phosphate Pathway. Antioxidants & Redox Signaling, 24(10), 543-547. [Link][4]

-

Karolinska Institutet. (2015). New role for methionine in protecting cells from oxidative stress. Karolinska Institutet News. [Link][14]

-

Metware Biotechnology. (n.d.). Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health. MetwareBio. [Link][1]

-

Martínez, Y., et al. (2017). The role of methionine on metabolism, oxidative stress, and diseases. Amino Acids, 49(12), 2091-2098. [Link][2]

-

Bollen, M., et al. (2015). Sulfur containing amino acids – challenge of accurate quantification. Metallomics, 7(1), 130-137. [Link][12]

-

Levine, R. L., & Stadtman, E. R. (2001). Methionine in Proteins: It's not just for protein initiation anymore. Proceedings of the National Academy of Sciences, 98(23), 12782-12783. [Link][5]

-

Tangerman, A., & Meuwese-Arends, M. T. (1990). Methanethiol metabolism and its role in the pathogenesis of hepatic encephalopathy in rats and dogs. Journal of Hepatology, 11(3), 304-311. [Link][8]

-

Philipp, T. M., et al. (2023). Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer. International Journal of Molecular Sciences, 24(18), 14352. [Link][9]

-

Kim, G., & Gladyshev, V. N. (2010). The biological significance of methionine sulfoxide stereochemistry. Free Radical Biology and Medicine, 49(6), 987–998. [Link][6]

-

Webb, S. J., et al. (2020). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8894. [Link]

-

Philipp, T. M., et al. (2023). Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer. International Journal of Molecular Sciences, 24(18), 14352. [Link][11]

-

Philipp, T. M., et al. (2023). Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer. ResearchGate. [Link][10]

-

Lim, J. C., & Raftery, M. J. (2011). Methionine sulfoxide reductase A: Structure, function and role in ocular pathology. Experimental Eye Research, 93(6), 841–849. [Link][7]

-

Fang, S., et al. (2024). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology, 15, 1389657. [Link][15]

-

Zhang, Y., et al. (2019). 2-Aminoadipic Acid Protects Against Obesity and Diabetes. Journal of Endocrinology, 243(3), 131-142. [Link][16]

-

Wang, T. J., et al. (2013). 2-Aminoadipic acid is a biomarker for diabetes risk. The Journal of Clinical Investigation, 123(10), 4309-4317. [Link][13]

Sources

- 1. Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health - MetwareBio [metwarebio.com]

- 2. researchgate.net [researchgate.net]

- 3. Methionine Metabolism Alters Oxidative Stress Resistance via the Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine Metabolism Alters Oxidative Stress Resistance via the Pentose Phosphate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methionine in Proteins: It’s not just for protein initiation anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methionine sulfoxide reductase A: Structure, function and role in ocular pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methanethiol metabolism and its role in the pathogenesis of hepatic encephalopathy in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Sulfur containing amino acids – challenge of accurate quantification - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. New role for methionine in protecting cells from oxidative stress | Karolinska Institutet [news.ki.se]

- 15. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 16. 2-Aminoadipic acid protects against obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Antimicrobial Mechanisms & Early Validation of HMTBA

Executive Summary

This guide analyzes the physicochemical properties and early antimicrobial validation of 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) . While primarily marketed as a methionine precursor for livestock, HMTBA distinguishes itself from DL-Methionine (DLM) through its unique organic acid structure.[1]

Unlike DLM, which exists as a zwitterion at physiological pH, HMTBA functions as a lipophilic organic acid (pKa ~3.4). This structural difference allows HMTBA to passively diffuse across bacterial membranes, acidify the cytoplasm, and disrupt metabolic homeostasis in Gram-negative pathogens such as Salmonella and E. coli. This document synthesizes early mechanistic studies, detailing the "anion trap" model and providing standardized protocols for assessing its antimicrobial efficacy.

Part 1: Chemical Basis of Efficacy

The antimicrobial potency of HMTBA is directly derived from its lack of an amino group (

Structural Comparison: Acid vs. Zwitterion

-

DL-Methionine (DLM): Contains both an amino group (basic) and a carboxyl group (acidic).[2] In solution, the proton from the carboxyl group migrates to the amino group, forming a zwitterion (

). This charge neutralization prevents significant pH reduction and limits passive membrane diffusion. -

HMTBA: The amino group is replaced by a hydroxyl group (

).[1][2][3] Without the basic amino group to accept a proton, the carboxyl group remains active, behaving as a true organic acid.[4]

Physicochemical Parameters

| Parameter | HMTBA | DL-Methionine | Implication for Antimicrobial Activity |

| Molecular Structure | HMTBA retains acidic proton donating capacity.[2][4] | ||

| pKa | 3.4 – 3.7 | N/A (Isoelectric Point ~5.7) | HMTBA is ~50% undissociated at pH 3.4, facilitating membrane transit. |

| Lipophilicity | High (Undissociated form) | Low (Charged Zwitterion) | HMTBA permeates bacterial lipid bilayers; DLM requires active transport. |

| pH (1% Solution) | ~2.3 | ~5.6 | HMTBA actively lowers gut/feed pH; DLM does not. |

Technical Insight: The pKa of 3.4 is critical. In the upper gastrointestinal tract (crop/proventriculus pH 2.5–4.0), a significant fraction of HMTBA remains undissociated, the form required for bacterial penetration.

Part 2: Mechanism of Action (The "Uncoupling" Effect)

The antimicrobial mechanism of HMTBA follows the classical "Weak Acid Uncoupling" model. This process is bio-energetically expensive for the bacterium, leading to growth inhibition (bacteriostatic) or cell death (bactericidal).

The Cascade

-

Diffusion: In the acidic extracellular environment (e.g., feed or upper gut), HMTBA exists largely in its undissociated, lipophilic form (

). It freely diffuses across the bacterial cell membrane. -

Dissociation: Upon entering the neutral cytoplasm (pH ~7.0), the acid dissociates according to the Henderson-Hasselbalch equation, releasing a proton (

) and the anion ( -

Acidification: The release of protons lowers the intracellular pH, disrupting enzymatic functions.

-

Anion Accumulation: The charged anion cannot diffuse back out. It accumulates to toxic levels, increasing intracellular osmotic pressure and interfering with DNA replication.

-

ATP Exhaustion: The bacterium activates

-ATPase pumps to expel the excess protons. This consumes massive amounts of ATP, diverting energy from growth to survival.

Visualization of the Pathway

The following diagram illustrates the kinetic flow of HMTBA-induced bacterial stress.

Figure 1: The dual-action mechanism of HMTBA involving intracellular acidification and anionic toxicity.

Part 3: Early In Vitro Validations

Early studies (circa 1995–2005) established the baseline efficacy of HMTBA against foodborne pathogens. A pivotal review by Dibner and Buttin (2002) highlighted that HMTBA's efficacy is concentration- and pH-dependent.

Key Findings from Early Literature

-

Minimum Inhibitory Concentration (MIC):

-

Salmonella Typhimurium:[5][6] Growth is consistently inhibited at HMTBA concentrations of 0.30% (3000 ppm) .

-

Listeria monocytogenes: Similar susceptibility with MIC ~0.30%.

-

E. coli:[6][7][8] Variable susceptibility, generally requiring slightly higher concentrations (0.3%–0.5%) for complete inhibition compared to Salmonella.

-

-

Bactericidal vs. Bacteriostatic:

-

At 0.3% , HMTBA is primarily bacteriostatic (inhibits growth).

-

At ≥0.5% , HMTBA exhibits bactericidal properties (kills bacteria) in broth models.

-

-

Comparative Efficacy:

-

HMTBA shows similar molar efficacy to formic acid (pKa 3.[7]75) but is less volatile.

-

It is significantly more effective than DL-Methionine, which shows negligible antimicrobial activity at physiological concentrations.

-

Part 4: Experimental Protocols

To replicate these early findings or validate new blends, a standardized Micro-Broth Dilution Assay is recommended. This protocol ensures reproducibility and accurate MIC determination.

Protocol: MIC Determination for HMTBA

Objective: Determine the lowest concentration of HMTBA that inhibits visible growth of S. Typhimurium.

Reagents:

-

HMTBA (88% active liquid).

-

Mueller-Hinton Broth (MHB).

-

Standardized Bacterial Inoculum (

CFU/mL). -

Resazurin dye (optional, for viability visualization).

Workflow Visualization:

Figure 2: Step-by-step micro-broth dilution workflow for determining HMTBA MIC.

Critical Control Points

-

pH Adjustment: Do not buffer the MHB initially. The antimicrobial effect is pH-dependent.[7] Buffering to pH 7.0 will neutralize the HMTBA and yield false negatives (high MICs).

-

Inoculum Density: Ensure strictly

CFU/mL. Higher densities (inoculum effect) can artificially raise the MIC. -

Solubility: HMTBA is a liquid and miscible, but ensure thorough mixing during serial dilution due to its viscosity.

References

-

Dibner, J.J. and Buttin, P. (2002). "Use of Organic Acids as a Model to Study the Impact of Gut Microflora on Nutrition and Metabolism."[9] Journal of Applied Poultry Research, 11(4), 453-463.[9]

-

Guo-zheng, et al. "Antimicrobial effects of Activate WD against Staphylococcus aureus, Escherichia coli, Salmonella pullorum and Campylobacter jejuni." Cited in MDPI Foods, 2023.

-

Mercier, Y., et al. (2023). "HMTBa – economical methionine source with feed acidification benefits."[2] Asian Agribiz. [2]

-

Deliephan, A., et al. (2023). "Mitigation of Salmonella on Food Contact Surfaces by Using Organic Acid Mixtures Containing 2-Hydroxy-4-(methylthio) Butanoic Acid (HMTBa)." Foods, 12(4), 874.

-

Aldrich, C.G., et al. "Use of 2-hydroxy-4-(methylthio)-butanoic acid to inhibit Salmonella and Listeria in raw meat for feline diets." Translational Animal Science.

Sources

- 1. Improving rumen function with hydroxy analogue of methionine | Agriinsight Publications | Insight for the Agricultural Industry [agriinsightpublications.com]

- 2. asian-agribiz.com [asian-agribiz.com]

- 3. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 4. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. eFeedLink - Study On HMB Microbial Inhibitory Activity [m.efeedlink.com]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

The Enantiomeric Fidelity of D-Methionine: A Technical Guide to Purity Analysis

Executive Summary

In the landscape of peptide therapeutics and chiral intermediates, D-Methionine (D-Met) serves as a critical building block. Unlike its proteinogenic L-isomer, D-Met confers resistance to enzymatic degradation, extending the half-life of peptide drugs. However, the presence of trace L-Methionine (L-Met) impurities can compromise biological efficacy, alter immunogenicity, and violate ICH Q6A specifications.

This guide moves beyond basic polarimetry to establish rigorous, self-validating chromatographic protocols for quantifying enantiomeric purity. We focus on two pillars of analysis: Direct Chiral HPLC (using Crown Ether stationary phases) for raw material release, and Derivatization-based HPLC (Marfey’s Reagent) for high-sensitivity trace analysis.

Part 1: The Chiral Imperative

The separation of Methionine enantiomers is chemically challenging due to the flexibility of the thioether side chain. Standard C18 chromatography cannot distinguish them. We must introduce a chiral environment—either through the stationary phase or a derivatizing agent.

The "Three-Point Interaction" Rule

For chiral recognition to occur, the analyte must interact with the chiral selector at a minimum of three points.

-

H-Bonding: Ammonium group (

) interaction. -

Steric Repulsion: The side chain (

) fitting into a hydrophobic pocket. -

Ionic/Dipole Interaction: Carboxylate group alignment.

Failure to optimize pH or temperature disrupts these points, leading to peak coalescence (loss of resolution).

Part 2: Analytical Decision Matrix

Before selecting a protocol, assess your sample matrix and sensitivity requirements.

Figure 1: Analytical workflow selection based on sample origin and required sensitivity.

Part 3: Protocol A - The Gold Standard (Direct Chiral HPLC)

For Quality Control (QC) of bulk D-Methionine, direct separation on a Crown Ether column is the industry standard. It avoids the kinetic errors of derivatization and offers robust reproducibility.

Mechanism of Action

We utilize a Crownpak CR-I(+) column.[1] The chiral selector is a crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) coated on silica.

-

The Trap: The crown ether forms an inclusion complex with the ammonium ion (

) of Methionine. -

The Selectivity: The D-isomer typically forms a more stable complex due to the spatial arrangement of the naphthyl rings, resulting in longer retention compared to the L-isomer (Note: Elution order can shift based on temperature; validation with a racemic standard is mandatory).

Experimental Conditions

| Parameter | Specification | Rationale |

| Column | Crownpak CR-I(+) (3.0 x 150 mm, 5 µm) | Specific for amino acids; "I" denotes immobilized for solvent stability. |

| Mobile Phase | pH 1.5 Perchloric Acid ( | Low pH ensures the amine is protonated ( |

| Flow Rate | 0.4 mL/min | Lower flow enhances mass transfer in the crown ether pores. |

| Temperature | 25°C (Strict Control) | Chiral recognition is thermodynamically driven; fluctuations cause retention drift. |

| Detection | UV @ 200 nm | Methionine has weak absorbance; 200 nm captures the carboxyl/amine transitions. |

| Sample Diluent | Mobile Phase | Matches the eluent to prevent "solvent shock" peak distortion. |

Step-by-Step Workflow

-

System Equilibration: Flush the column with mobile phase for 60 minutes. The baseline must be flat at 200 nm.

-

Standard Preparation:

-

Racemic Stock: Dissolve equal parts D-Met and L-Met (1 mg/mL total) to identify retention times.

-

System Suitability Solution: D-Met spiked with 0.5% L-Met.

-

-

Injection: Inject 5 µL of the System Suitability Solution.

-

Acceptance Criteria:

-

Resolution (

): > 2.0 between L and D peaks. -

Tailing Factor: < 1.5 for the D-Met peak.

-

Part 4: Protocol B - High Sensitivity (Marfey’s Reagent)

When analyzing D-Met in peptide hydrolysates or when chiral columns are unavailable, Marfey’s Reagent (L-FDAA) provides superior sensitivity. This method converts enantiomers into diastereomers, which are separable on standard C18 columns.

Mechanism

L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine of Methionine.

-

Result: L-Met becomes L-FDAA-L-Met. D-Met becomes L-FDAA-D-Met.

-

Separation: The D-derivative is more hydrophobic (stronger intramolecular H-bonding) and elutes later than the L-derivative on a C18 column.[2]

Reaction Workflow

Figure 2: Derivatization kinetics for Marfey's Reagent analysis.

Experimental Conditions (HPLC)

-

Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm).

-

Mobile Phase A: Water + 0.1% TFA (Triethylamine Phosphate is alternative).

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 10% B to 50% B over 40 minutes.

-

Detection: UV @ 340 nm (The dinitrophenyl group is a strong chromophore).

Critical Control Point: The reaction pH must be > 8.0 for the nucleophilic attack to occur. If the sample is an acidic hydrolysate, neutralize it carefully before adding bicarbonate.

Part 5: Interpretation & Troubleshooting

Common Pitfalls

| Issue | Probable Cause | Corrective Action |

| Peak Broadening (Direct HPLC) | pH Mismatch | Ensure Mobile Phase pH is exactly 1.5. Higher pH deprotonates the amine, killing the complexation. |

| Racemization (Marfey's) | Overheating | Do not exceed 40°C or 60 minutes during derivatization. |

| Ghost Peaks | Reagent hydrolysis | Marfey's reagent hydrolyzes over time. Prepare fresh daily. |

| Elution Order Reversal | Column Aging | Crown ether columns can degrade. Always run the Racemic Stock (Step 3.3.2) before every batch. |

Regulatory Calculation

Calculate the enantiomeric excess (% ee) or impurity percentage:

Note: For ICH Q3A reporting, if the impurity is < 0.05%, report as "Not Detected" (assuming LOD is validated). If > 0.05%, report to two decimal places.

References

-

Daicel Chiral Technologies. (2023). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

-

European Pharmacopoeia (Ph. Eur.). (2023). Methionine Monograph 1027. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link][4]

- Armstrong, D. W., et al. (1987). Separation of drug stereoisomers by the formation of beta-cyclodextrin inclusion complexes. Science, 232(4754), 1132-1135.

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of 2-Amino-4-(methyldithio)butanoic Acid in Plasma via HPLC-MS/MS

Executive Summary & Scientific Rationale

This protocol details a validated LC-MS/MS methodology for the quantification of 2-amino-4-(methyldithio)butanoic acid (also known as S-methylthiohomocysteine or the homocysteine-methanethiol mixed disulfide).

The Analytical Challenge: Unlike standard total homocysteine (tHcy) assays, which utilize reducing agents (DTT/TCEP) to break disulfide bonds, this method is designed to quantify the intact mixed disulfide .

-

Critical Constraint: The use of reducing agents is strictly prohibited as they will destroy the analyte, converting it into free homocysteine and methanethiol.

-

Stability Control: This analyte is susceptible to rapid thiol-disulfide exchange with plasma albumin (Cys34) and free cysteine. Therefore, this protocol utilizes an N-ethylmaleimide (NEM) blockade strategy combined with immediate acidic protein precipitation to "freeze" the redox status of the sample upon collection.

Clinical & Biological Relevance: This molecule represents a specific biomarker for:

-

Methanethiol Toxicity: A direct product of the reaction between methanethiol (a toxin elevated in liver failure and halitosis) and homocysteine.

-

Transsulfuration Dysregulation: An oxidative stress marker distinct from homocystine (Hcy-Hcy), indicating specific methylation defects.

Chemical Identity & MS/MS Transitions

| Parameter | Description |

| IUPAC Name | 2-Amino-4-(methyldithio)butanoic acid |

| Common Name | S-Methylthiohomocysteine |

| Formula | C₅H₁₁NO₂S₂ |

| Molecular Weight | 181.28 g/mol |

| Precursor Ion (M+H)⁺ | 182.1 m/z |

| Polarity | Positive ESI |

Optimized MRM Table

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Mechanism |

| Target | 182.1 | 136.1 | 18 | 50 | Loss of HCOOH (Carboxyl) |

| Target (Qual) | 182.1 | 88.0 | 25 | 50 | C4H6S fragment |

| Target (Qual) | 182.1 | 61.0 | 30 | 50 | CH3-S-S+ fragment |

| IS (Met-d3) * | 153.1 | 107.1 | 20 | 50 | Loss of HCOOH (Analog) |

*Note: Due to the commercial rarity of deuterated S-methylthiohomocysteine, Methionine-d3 is used as a structural surrogate internal standard (IS). For GxP applications, custom synthesis of 2-amino-4-(trideuteromethyldithio)butanoic acid is recommended.

Sample Preparation Protocol

Principle: Immediate alkylation of free thiols to prevent artifactual formation or degradation of the target disulfide, followed by protein precipitation.

Reagents Required[1][2][3][4]

-